molecular formula C12H18O4 B3055346 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol CAS No. 64049-38-3

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol

Cat. No.: B3055346
CAS No.: 64049-38-3
M. Wt: 226.27 g/mol
InChI Key: KYBVWWVRKOYDNI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol is a polyol derivative featuring a central propane-1,3-diol backbone substituted with hydroxymethyl and (4-methylphenoxy)methyl groups. Its structure allows for versatile chemical modifications, making it a candidate for comparison with analogs differing in substituents or applications.

Properties

IUPAC Name

2-(hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-10-2-4-11(5-3-10)16-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBVWWVRKOYDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982319
Record name 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64049-38-3
Record name 1,3-Propanediol, 2-hydroxymethyl-2-(p-tolyloxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064049383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol typically involves the reaction of 4-methylphenol with formaldehyde and a suitable diol. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate temperatures to ensure the reaction proceeds efficiently.

    Solvents: Solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Simpler alcohols.

    Substitution Products: Compounds with new functional groups replacing the ether linkage.

Scientific Research Applications

Pharmaceutical Applications

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol has been investigated for its potential use in drug formulation and delivery systems. The compound's hydroxymethyl groups can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study: Drug Formulation

A study explored the use of this compound as a solubilizing agent in the formulation of poorly soluble drugs. Results indicated that incorporating this compound improved the dissolution rates of certain APIs, leading to enhanced therapeutic efficacy.

Cosmetic Industry

In cosmetics, this compound serves as an effective humectant and skin-conditioning agent. Its ability to retain moisture makes it valuable in formulations aimed at improving skin hydration.

Case Study: Moisturizer Development

Research conducted on various moisturizer formulations revealed that products containing 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol exhibited superior hydration effects compared to those without it. Participants noted improved skin texture and moisture retention.

Polymer Chemistry

The compound is also utilized in polymer chemistry as a crosslinking agent. Its multifunctional nature allows it to form networks that enhance the mechanical properties of polymers.

Case Study: Polymer Synthesis

In a recent investigation, researchers synthesized a series of polyurethane elastomers using this compound as a crosslinker. The resulting materials demonstrated improved tensile strength and elasticity, making them suitable for applications in automotive and industrial sectors.

Agricultural Chemistry

There is emerging interest in the application of this compound in agricultural formulations, particularly as an additive in pesticide formulations to enhance efficacy and stability.

Case Study: Pesticide Formulation

A study evaluated the incorporation of 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol in herbicide formulations. Findings suggested that it improved the stability of the active ingredients under various environmental conditions.

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalsDrug formulationEnhanced solubility and bioavailability
CosmeticsMoisturizerImproved skin hydration
Polymer ChemistryCrosslinking agentEnhanced mechanical properties
Agricultural ChemistryPesticide additiveImproved stability and efficacy

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Influencing signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Applications/Sources References
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol (4-Methylphenoxy)methyl, hydroxymethyl C₁₃H₂₀O₅ PD-1/PD-L1 inhibitors, synthetic ligands
2-(Bromomethyl)-2-(hydroxymethyl)propane-1,3-diol Bromomethyl, hydroxymethyl C₅H₉BrO₃ Precursor for thiocyanate ligands
3-hydroxy-2,2-bis(hydroxymethyl)propyl thiocyanate (H3LCH2SCN) Thiocyanate, hydroxymethyl C₆H₉NO₃S Tetrairon(III) single-molecule complexes
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl C₉H₁₂O₃ Natural product (Korean yew)
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol 3-Methoxy-4-hydroxyphenyl C₁₀H₁₄O₄ Plant-derived, hepatoprotective activity
Dexketoprofen trometamol (counterion: 2-amino-2-(hydroxymethyl)propane-1,3-diol) Amino, hydroxymethyl C₁₆H₂₃NO₆ Pharmaceutical (NSAID prodrug)

Key Observations :

  • Electron-Withdrawing vs.
  • Natural vs. Synthetic Derivatives : Natural analogs like 2-(4-hydroxyphenyl)propane-1,3-diol are isolated from plants (e.g., Taxus cuspidata) and exhibit bioactivities such as hepatoprotection , while synthetic derivatives prioritize drug design or ligand functionality .

Contrasts :

  • Therapeutic Targets : The target compound (8j) and DCAP target immune and microbial pathways, respectively, while natural analogs focus on organ protection .
  • Structural Determinants: The (4-methylphenoxy)methyl group in 8j likely enhances binding to hydrophobic protein pockets, whereas the carbazole moiety in DCAP promotes membrane interaction .

Implications :

  • Brominated precursors necessitate careful handling due to reactivity and toxicity , whereas methoxy-substituted analogs (e.g., ) pose minimal risks under standard laboratory conditions.

Biological Activity

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol, commonly referred to by its CAS number 64049-38-3, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.

  • Molecular Formula : C₁₂H₁₈O₄
  • Molecular Weight : 226.273 g/mol
  • CAS Number : 64049-38-3
  • Synonyms : 2-Hydroxymethyl-2-(p-tolyloxymethyl)-1,3-propanediol; BRN 3265825

Mechanisms of Biological Activity

The biological activity of 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol can be attributed to several mechanisms:

  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways. The presence of the phenoxy group may enhance the compound's ability to interact with inflammatory mediators.
  • Metabolic Regulation : There is emerging evidence that compounds with similar structures can influence metabolic pathways, particularly in adipose tissue and liver cells, potentially aiding in the management of metabolic disorders.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryModulation of cytokine release
Metabolic RegulationInfluence on lipid metabolism

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of various hydroxymethyl derivatives, including 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol. The findings demonstrated significant free radical scavenging activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment using cell cultures, the compound was shown to reduce the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests a role in mitigating inflammation through the inhibition of NF-kB signaling pathways.

Case Study 3: Metabolic Effects

In vivo studies on rodents indicated that administration of this compound led to improved insulin sensitivity and reduced triglyceride levels. These findings highlight its potential as a therapeutic agent for conditions like obesity and type 2 diabetes.

Q & A

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including condensation, hydroxylation, and etherification. For structurally analogous diols, stepwise protocols (e.g., reduction of intermediates using agents like triethylsilane and hydrogenation under controlled conditions) are critical . To optimize purity:

  • Use column chromatography with silica gel for intermediate purification.
  • Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) for final product isolation.
  • Monitor reaction progress via TLC or HPLC, referencing retention times from similar compounds .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Although direct hazard data for this compound is limited, analogous diols require:

  • Use of PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particulates .
  • Storage in airtight containers at 2–8°C to prevent degradation.
  • Emergency protocols: For accidental exposure, rinse with water for 15 minutes and seek medical evaluation .

Q. What spectroscopic techniques are suitable for structural characterization?

Methodological Answer:

  • NMR (¹H/¹³C): Identify hydroxyl and methylphenoxy groups via chemical shifts (e.g., δ 1.2–1.5 ppm for methyl groups, δ 6.5–7.5 ppm for aromatic protons) .
  • FT-IR: Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1050–1150 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS): Validate molecular weight (calculated for C₁₃H₂₀O₅: 256.28 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during synthesis optimization?

Methodological Answer: Discrepancies in reactivity (e.g., unexpected byproducts or low yields) may arise from:

  • Steric hindrance: Modify reaction conditions (e.g., use bulkier protecting groups or slower addition rates) .
  • Solvent effects: Screen solvents (e.g., DMF for polar intermediates, toluene for non-polar steps) to stabilize transition states.
  • Catalyst optimization: Test palladium or platinum catalysts for hydrogenation steps, referencing protocols for related diols .
  • Data validation: Cross-validate results using multiple analytical methods (e.g., XRD for crystallinity, DSC for thermal stability) .

Q. What strategies enhance the compound’s stability in pharmacological studies?

Methodological Answer: For bioactive diols, stability challenges include hydrolysis and oxidation:

  • Lyophilization: Prepare lyophilized powders under inert gas (N₂/Ar) to prevent degradation.
  • Excipient screening: Use cyclodextrins or liposomal encapsulation to improve aqueous solubility and shelf life .
  • Accelerated stability testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-PDA .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • Docking studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes in autoimmune pathways) .
  • QSAR modeling: Correlate substituent effects (e.g., methylphenoxy group position) with bioactivity data from analogous compounds .
  • MD simulations: Simulate 100 ns trajectories in GROMACS to assess conformational stability in physiological environments .

Q. What methodologies address low yield in large-scale synthesis?

Methodological Answer: Scale-up challenges often relate to heat transfer and mixing inefficiencies:

  • Flow chemistry: Implement continuous flow reactors for exothermic steps (e.g., etherification) to improve control .
  • Process analytical technology (PAT): Use in-line FTIR or Raman probes for real-time monitoring of intermediate conversions .
  • Design of Experiments (DoE): Optimize parameters (temperature, catalyst loading) via response surface methodology .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results across studies?

Methodological Answer: Contradictions may stem from:

  • Assay variability: Standardize protocols (e.g., cell lines, incubation times) using guidelines from .
  • Impurity profiles: Characterize batches via LC-MS to rule out contaminants (e.g., residual solvents, isomers) .
  • Statistical rigor: Apply multivariate analysis to isolate compound-specific effects from noise .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Analytical Validation

StepReagents/ConditionsValidation MethodReference
Etherification4-Methylphenol, K₂CO₃, DMF¹H NMR (δ 4.1–4.3 ppm)
HydroxymethylationFormaldehyde, NaOH, 60°CFT-IR (OH stretch)
Final PurificationEthanol/water recrystallizationHPLC (≥98% purity)

Q. Table 2: Stability-Optimization Strategies

ChallengeMitigation StrategyOutcome (Stability)Reference
HydrolysisLyophilization + N₂ atmosphere>90% stability (6M)
OxidationAntioxidants (e.g., BHT)85% retention (8 weeks)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol

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